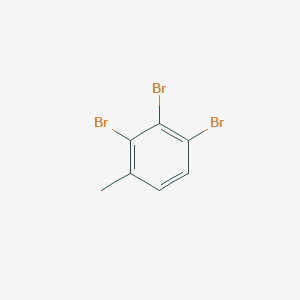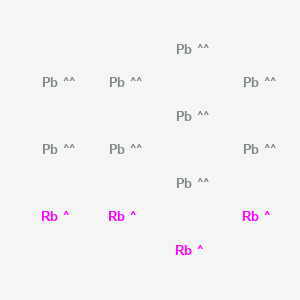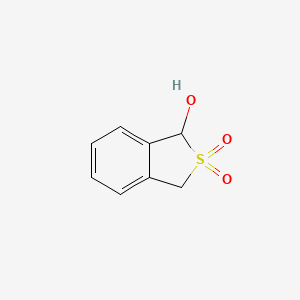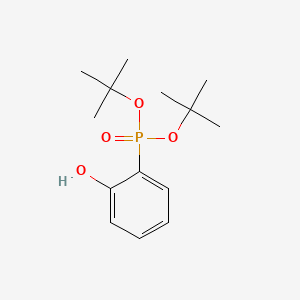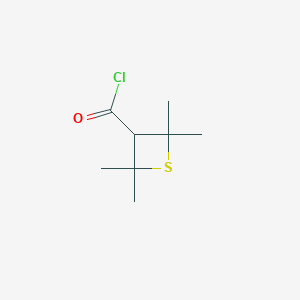
1,1-Diphenyltriazane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenyltriazane is an organic compound characterized by the presence of two phenyl groups attached to a triazane moiety
Méthodes De Préparation
The synthesis of 1,1-Diphenyltriazane typically involves the reaction of diphenylamine with hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
1,1-Diphenyltriazane undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of diphenylnitrosoamine.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of diphenylhydrazine.
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include halogens and alkylating agents.
Applications De Recherche Scientifique
1,1-Diphenyltriazane has found applications in several scientific research areas:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Diphenyltriazane involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
1,1-Diphenyltriazane can be compared to other similar compounds, such as:
1,1-Diphenylethylene: Both compounds contain phenyl groups, but 1,1-Diphenylethylene has a different core structure, leading to distinct chemical properties and reactivity.
1,3,5-Triazine: This compound shares the triazine ring structure but differs in the substitution pattern and overall molecular structure, resulting in different applications and chemical behavior.
Propriétés
Numéro CAS |
92752-02-8 |
|---|---|
Formule moléculaire |
C12H13N3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
(N-hydrazinylanilino)benzene |
InChI |
InChI=1S/C12H13N3/c13-14-15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H,13H2 |
Clé InChI |
QDQVREMWYGZCHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



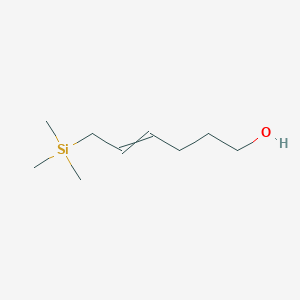
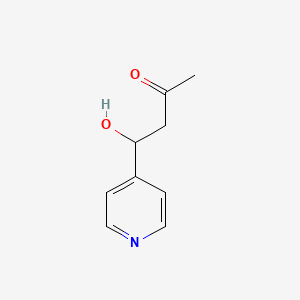


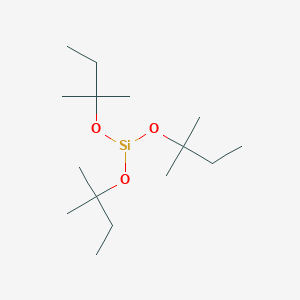
![L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]-](/img/structure/B14341276.png)
![N-Butyl-2-[(2-nitrophenoxy)methyl]aniline](/img/structure/B14341284.png)
